2-(azocan-1-yl)-N-[(E)-(3-bromo-4-methoxyphenyl)methylideneamino]acetamide
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Overview
Description
2-(azocan-1-yl)-N-[(E)-(3-bromo-4-methoxyphenyl)methylideneamino]acetamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(azocan-1-yl)-N-[(E)-(3-bromo-4-methoxyphenyl)methylideneamino]acetamide typically involves the following steps:
Formation of the Azocane Ring: The azocane ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Bromine Atom: Bromination reactions are employed to introduce the bromine atom at the desired position on the phenyl ring.
Methoxylation: The methoxy group is introduced through methylation reactions using reagents such as methyl iodide.
Formation of the Imine Bond: The final step involves the condensation of the azocane derivative with 3-bromo-4-methoxybenzaldehyde to form the imine bond, resulting in the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(azocan-1-yl)-N-[(E)-(3-bromo-4-methoxyphenyl)methylideneamino]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-(azocan-1-yl)-N-[(E)-(3-bromo-4-methoxyphenyl)methylideneamino]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(azocan-1-yl)-N-[(E)-(3-bromo-4-methoxyphenyl)methylideneamino]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interaction with Receptors: Modulating receptor activity to influence cellular signaling.
Induction of Apoptosis: Triggering programmed cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2-(azocan-1-yl)-2-(3-bromophenyl)ethan-1-amine
- 2-(azocan-1-yl)-2-(4-bromothiophen-2-yl)ethan-1-amine
- Azocan-2-one
Uniqueness
2-(azocan-1-yl)-N-[(E)-(3-bromo-4-methoxyphenyl)methylideneamino]acetamide is unique due to the presence of both the azocane ring and the imine bond, which confer distinct chemical properties and potential biological activities. Its combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-(azocan-1-yl)-N-[(E)-(3-bromo-4-methoxyphenyl)methylideneamino]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24BrN3O2/c1-23-16-8-7-14(11-15(16)18)12-19-20-17(22)13-21-9-5-3-2-4-6-10-21/h7-8,11-12H,2-6,9-10,13H2,1H3,(H,20,22)/b19-12+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMQBFJKHPGGMDH-XDHOZWIPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)CN2CCCCCCC2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=O)CN2CCCCCCC2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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